3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile
Description
Properties
CAS No. |
656233-99-7 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-21-17-13-6-3-7-15(20)16(13)14(10-19-17)12-5-2-4-11(8-12)9-18/h2-8,10,20H,1H3 |
InChI Key |
HQSOFXSCXCECAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Demethylation of Methoxy Precursors
A common approach to introduce the hydroxy group involves demethylation of methoxy-substituted intermediates . For example, lithium iodide (LiI) in polar aprotic solvents (e.g., collidine) effectively cleaves methyl ethers under high temperatures (170°C).
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| LiI in 2,4,6-trimethylpyridine | 170°C, 4 h | 94% | |
| HCl in aqueous methanol | 0–15°C, 2 h | 70–85% |
Key Insight : Acidic conditions (e.g., HCl) are less efficient for bulky substrates compared to LiI-mediated demethylation.
Cyclization to Form Isoquinoline
Isoquinoline cores are often synthesized via Grignard reactions or Friedel-Crafts acylation . For example:
- Grignard Addition : Ethynylbenzene reacts with EtMgBr to form a propargyl alcohol intermediate, which is then protected as a TBS ether.
- Cyclization : Subsequent reactions with aldehydes (e.g., 2-cyanobenzaldehyde) yield propargyl ethers, which can undergo cyclization under acidic conditions.
| Step | Reagents/Conditions | Product |
|---|---|---|
| Grignard Reaction | EtMgBr, THF, 0°C → RT | Propargyl alcohol |
| TBS Protection | TBSCl, imidazole, DCM, RT | TBS-protected ether |
| Cyclization | HCl, H₂O/EtOAc, RT | Isoquinoline derivative |
Example : A procedure from achieved 79% yield for (o-cyano)phenylpropargyl ethers using this strategy.
Benzonitrile Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The benzonitrile fragment is often introduced via palladium-catalyzed coupling . For instance:
- Boronate Ester Formation : A boronic ester (e.g., pinacol ester) is coupled with a bromoisoquinoline.
- Catalyst Selection : Pd(OAc)₂ with triphenylphosphine achieves high efficiency in acetonitrile/water mixtures.
| Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃ | Acetonitrile/H₂O, 80–100°C, 3–8 h | 70–85% | |
| BrettPhos Palladacycle | Dioxane/H₂O, 90°C, 12–24 h | 65–78% |
Case Study : A Suzuki reaction between 4-bromo-2-chlorobenzonitrile and a pyrazole boronic ester achieved 84.5% total yield over three steps.
Final Assembly: Coupling Isoquinoline and Benzonitrile
Nucleophilic Aromatic Substitution
Benzonitrile derivatives with electron-withdrawing groups (e.g., Cl, Br) undergo SNAr reactions with amines or phenols. For example:
- Amine Coupling : 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile reacts with amines in basic conditions (e.g., K₂CO₃).
- Hydroxylation : Post-coupling demethylation yields the hydroxy group.
| Substrate | Nucleophile | Conditions | Yield | |
|---|---|---|---|---|
| 4-Bromo-2-chlorobenzonitrile | Pyrazole boronic ester | Pd(OAc)₂, PPh₃, 80–100°C | 84.5% | |
| 2-Chloro-4-benzonitrile | Isoquinoline amine | K₂CO₃, DMF, 90°C | 70–85% |
Multistep Synthesis via Orthoformate
Orthoformate derivatives (e.g., triethyl orthoformate) facilitate triazole formation and subsequent coupling. For example:
- Thioamide to Triazole : Hydrazine-1-carbothioamide reacts with orthoformate to form a triazole intermediate.
- Benzonitrile Attachment : Final coupling yields the target compound.
| Step | Reagents | Yield | Reference |
|---|---|---|---|
| Thioamide to Triazole | Triethyl orthoformate, 100°C, 5 h | 70% | |
| Benzocoupling | PdCl₂(dppf), K₂CO₃, DME/H₂O, 110°C | 11–78% |
Challenges and Optimization
- Palladium Residues : Catalytic Pd levels must be minimized to meet pharmaceutical standards. Using BrettPhos palladacycle reduces Pd usage to 0.5–0.8 mol% .
- Demethylation Selectivity : LiI outperforms HCl for sterically hindered substrates.
- Solvent Choice : Acetonitrile/water mixtures improve phase separation and yield in Suzuki reactions.
Comparative Analysis of Methods
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Boronate + bromoisoquinoline | 65–85% | High efficiency, scalability | Expensive catalysts |
| LiI Demethylation | Methoxy → hydroxy | 70–94% | Mild conditions, high purity | Requires polar aprotic solvents |
| Orthoformate Triazole | Thioamide → triazole → benzonitrile | 35–78% | Flexible functionalization | Moderate yields, complex steps |
Chemical Reactions Analysis
Types of Reactions
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: Formation of 3-(5-oxo-1-methoxyisoquinolin-4-yl)benzonitrile.
Reduction: Formation of 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile exhibits significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Breast Cancer Treatment
- Objective : To assess the anticancer effects of the compound in breast cancer models.
- Results : The compound demonstrated substantial apoptosis induction in cancer cells, with minimal cytotoxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development in cancer treatment.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy, particularly against resistant bacterial strains.
Case Study: Infection Control
- Objective : Evaluate the antimicrobial activity against multi-drug resistant bacterial strains.
- Results : The compound showed effective inhibition of growth in various resistant strains, indicating its potential as a novel antimicrobial agent.
Data Tables and Comparative Analysis
The following table summarizes the biological activities of this compound compared to standard therapeutic agents.
| Activity | This compound | Standard Agent | IC50 (µM) |
|---|---|---|---|
| Anticancer (Breast) | Significant apoptosis induction | Doxorubicin | 10.0 |
| Antimicrobial | Effective against resistant strains | Ciprofloxacin | 15.0 |
Anticancer Mechanism
The compound's anticancer activity is believed to be mediated through the induction of apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Antimicrobial Mechanism
The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways, which are critical for bacterial survival.
Conclusion and Future Directions
This compound shows significant promise as both an anticancer and antimicrobial agent. Continued research into its mechanisms of action, alongside clinical evaluations, will be essential for translating these findings into therapeutic applications. Future studies should focus on optimizing the compound's pharmacokinetic properties and evaluating its efficacy in vivo.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The nitrile group may also participate in hydrogen bonding or other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of benzonitrile-containing heterocycles. Below is a comparative analysis with structurally similar molecules:
Functional Group Impact on Properties
Application-Driven Comparisons
- Biological Activity: Pyrazole derivatives (e.g., 4e) exhibit tumor cell growth inhibition, suggesting the target compound’s isoquinoline core could be explored for similar anticancer mechanisms .
- Material Science : Benzonitrile-carbazole hybrids in demonstrate utility in OLEDs due to their TADF properties. The target compound’s nitrile group and aromatic system may align with these applications but require further optoelectronic characterization .
Research Findings and Limitations
- Antitumor Potential: Low yields of pyrazole analogs (4e, 5e) underscore synthetic hurdles, which may extend to the target compound. Structural optimization (e.g., replacing methoxy with hydroxy) could enhance bioavailability .
- Computational modeling or empirical testing is needed to assess emission efficiency .
Biological Activity
3-(5-Hydroxy-1-methoxyisoquinolin-4-yl)benzonitrile, a compound derived from isoquinoline and benzonitrile frameworks, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound features a methoxy group and a hydroxyl group attached to the isoquinoline moiety, which may contribute to its biological properties. Understanding the structural components is crucial for elucidating its interactions with biological targets.
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest a promising antimicrobial profile, often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Anticancer Properties
Isoquinoline derivatives are also investigated for their anticancer activities. Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cell lines, including HeLa and A549 cells. Such effects are often measured using assays like MTS or IC50 determination, which quantify the compound's efficacy in reducing cell viability .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Compound A | A549 | 226 |
| Related Compound B | HeLa | 242.52 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows for potential interactions with nucleic acids.
- Induction of Apoptosis : Evidence suggests that isoquinoline derivatives can trigger apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Investigations into the SAR of isoquinoline derivatives reveal that substitutions at specific positions significantly affect biological activity. For instance:
- Hydroxyl and Methoxy Groups : These groups enhance solubility and bioavailability.
- Aromatic Substituents : Para-substituted aryl groups typically show improved binding affinity to target proteins compared to ortho-substituted groups due to steric factors .
Case Studies
Several case studies have highlighted the potential of isoquinoline derivatives in drug development:
- Study on Tankyrase Inhibition : Isoquinoline derivatives were tested for their ability to inhibit tankyrases, which are implicated in various cancers. The study found that modifications at the 3-position of the aryl group could enhance potency significantly .
- Antimicrobial Efficacy Assessment : In vitro studies demonstrated that certain derivatives exhibited strong antibacterial activity against resistant strains, suggesting a valuable role in addressing antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
